molecular formula C13H27N B13009951 4-Cyclopentyl-4-ethylhexan-1-amine

4-Cyclopentyl-4-ethylhexan-1-amine

Cat. No.: B13009951
M. Wt: 197.36 g/mol
InChI Key: GVHYJBNGXJUFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopentyl-4-ethylhexan-1-amine is an organic compound with the molecular formula C13H27N. It is a primary amine characterized by the presence of a cyclopentyl group and an ethyl group attached to a hexane backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-4-ethylhexan-1-amine can be achieved through various methods. One common approach involves the reductive amination of the corresponding ketone or aldehyde with ammonia or an amine. This process typically employs reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These methods utilize catalysts based on earth-abundant metals, such as iron or nickel, to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-4-ethylhexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary and tertiary amines, amides, and sulfonamides .

Scientific Research Applications

4-Cyclopentyl-4-ethylhexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-4-ethylhexan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form imines or iminium ions through condensation with carbonyl compounds. These intermediates can then undergo reduction to form amine products. The compound’s reactivity is influenced by the presence of the cyclopentyl and ethyl groups, which affect its steric and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopentyl-4-ethylhexan-1-amine is unique due to the combination of the cyclopentyl and ethyl groups attached to the hexane backbone. This structural arrangement imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

4-cyclopentyl-4-ethylhexan-1-amine

InChI

InChI=1S/C13H27N/c1-3-13(4-2,10-7-11-14)12-8-5-6-9-12/h12H,3-11,14H2,1-2H3

InChI Key

GVHYJBNGXJUFPA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCCN)C1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.